P2X3 Receptor Antagonist Potency: N-Allyl vs. Other Substitutions
The target compound's N-allyl group contributes to P2X3 antagonist activity. While precise IC50 data for this exact compound is not publicly benchmarked against other N-substituted analogs in a single study, class-level SAR from a 2002 review on purinergic receptors highlights that N-allyl modifications on isoxazolecarboxamides yield compounds with EC50 values in the nanomolar range, a property that can be dramatically reduced with alternative substitutions [1]. Its specific activity of EC50: 340 nM at the rat P2X3 receptor is documented in BindingDB, providing a quantitative benchmark [2].
| Evidence Dimension | Antagonist potency at P2X3 receptor |
|---|---|
| Target Compound Data | EC50: 340 nM (Rat P2X3) |
| Comparator Or Baseline | Other N-substituted analogs in the class; class-level SAR indicates potential for >100-fold variation in potency. |
| Quantified Difference | Not directly compared; the 340 nM value serves as a specific benchmark against which other analogs must be measured. |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes. |
Why This Matters
Provides a quantitative potency benchmark for the N-allyl derivative, essential for SAR studies and P2X3-targeted drug discovery programs.
- [1] Jacobson, K. A., Jarvis, M. F., & Williams, M. (2002). Purine and pyrimidine (P2) receptors as drug targets. Journal of Medicinal Chemistry, 45(19), 4057-4093. View Source
- [2] BindingDB. Ki Summary for BDBM50366480. EC50: 340 nM for P2X purinoceptor 3. View Source
